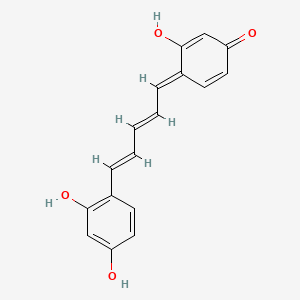
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with appropriate dienylidene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoid derivatives.
Applications De Recherche Scientifique
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of natural dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other flavonoids.
Propriétés
Numéro CAS |
73806-35-6 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(4E)-4-[(2E,4E)-5-(2,4-dihydroxyphenyl)penta-2,4-dienylidene]-3-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14O4/c18-14-8-6-12(16(20)10-14)4-2-1-3-5-13-7-9-15(19)11-17(13)21/h1-11,18,20-21H/b3-1+,4-2+,13-5+ |
Clé InChI |
DVMBJMXACBGIRX-LVROWTHVSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)O)/C=C/C=C/C=C/2\C=CC(=O)C=C2O |
SMILES canonique |
C1=CC(=C(C=C1O)O)C=CC=CC=C2C=CC(=O)C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


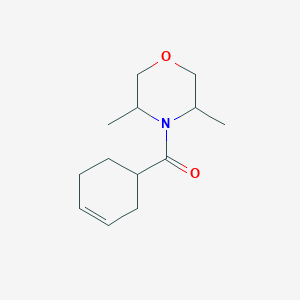
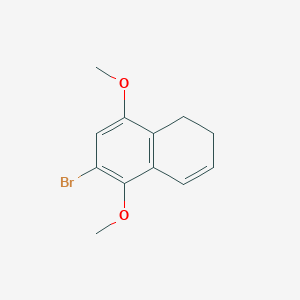

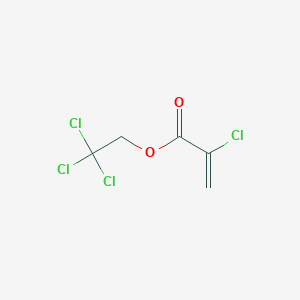


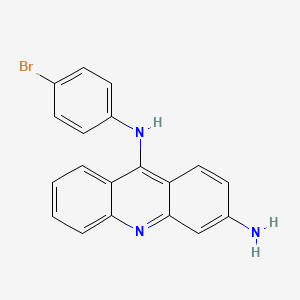
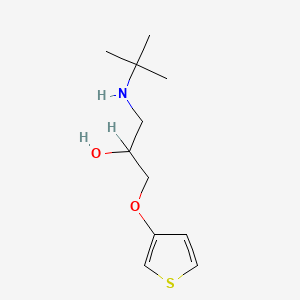

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)


![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

